N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide
Description
N-[2-(4-Chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic acetamide derivative characterized by a morpholine ring, a 4-chlorophenyl group, and a 4-isopropylphenoxy moiety.
Properties
Molecular Formula |
C23H29ClN2O3 |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C23H29ClN2O3/c1-17(2)18-5-9-21(10-6-18)29-16-23(27)25-15-22(26-11-13-28-14-12-26)19-3-7-20(24)8-4-19/h3-10,17,22H,11-16H2,1-2H3,(H,25,27) |
InChI Key |
JHSQABCYLFRMOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)Cl)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the chlorophenyl intermediate: This step involves the reaction of 4-chlorobenzaldehyde with an appropriate amine to form the corresponding imine.
Reduction and morpholine addition: The imine is then reduced to form the amine, which is subsequently reacted with morpholine to introduce the morpholine ring.
Phenoxyacetamide formation: The final step involves the reaction of the intermediate with 4-(propan-2-yl)phenoxyacetic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and morpholine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The following table summarizes critical structural and functional differences between the target compound and its analogues:
*Calculated based on molecular formula.
Functional Group Analysis
Morpholine vs. Piperazine Derivatives
- Morpholine-containing compounds (e.g., target compound, ) exhibit improved blood-brain barrier penetration due to the oxygen atom’s hydrogen-bond accepting capacity. For instance, brezivaptan’s morpholine-ethyl group enhances its interaction with vasopressin receptors in the CNS .
- The sulfonyl group in ’s compound may further enhance aqueous solubility .
Chlorophenyl and Phenoxy Substituents
- The 4-chlorophenyl group in the target compound and , and 16 analogues contributes to lipophilicity and π-π stacking with aromatic residues in binding pockets.
- 4-Isopropylphenoxy (target compound, ) introduces steric bulk, which may improve selectivity for hydrophobic binding pockets compared to smaller substituents like methylphenoxy () .
Heterocyclic Additions
- For example, brezivaptan’s triazole core is critical for vasopressin receptor antagonism .
- Morpholinone (oxidized morpholine in ) reduces ring flexibility, possibly altering metabolic stability or target engagement .
Pharmacological Implications
- Target Selectivity: The combination of morpholine and 4-isopropylphenoxy in the target compound may confer selectivity for adrenergic or serotonin receptors, as seen in structurally related CNS agents.
- Metabolic Stability: Morpholinone derivatives () show reduced susceptibility to oxidative metabolism compared to morpholine, suggesting that the target compound’s unmodified morpholine ring could be a site for hepatic modification .
- Solubility-Bioavailability Trade-offs : Piperazine-sulfonyl hybrids () demonstrate how polar groups improve solubility but may limit membrane permeability, whereas the target compound’s lipophilic substituents likely favor absorption .
Biological Activity
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide, commonly referred to by its chemical name or CAS number 898623-56-8, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H29ClN2O3
- Molecular Weight : 420.94 g/mol
- CAS Number : 898623-56-8
Research indicates that this compound may exhibit multiple mechanisms of action, particularly in the modulation of specific biological pathways. The following are some proposed mechanisms:
- Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has been studied for its ability to inhibit CDK4/6, which plays a crucial role in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells.
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially through the inhibition of COX enzymes, similar to other known anti-inflammatory drugs .
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- Cell Line Studies : In vitro assays on various cancer cell lines demonstrated that the compound effectively reduces cell viability and induces apoptosis. For instance, in studies involving breast cancer cell lines, IC50 values were reported in the micromolar range, indicating significant cytotoxicity .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.3 |
| HeLa (Cervical Cancer) | 12.7 |
| A549 (Lung Cancer) | 18.5 |
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation through various bioassays:
- COX Inhibition : Inhibition assays revealed that the compound effectively suppresses COX-1 and COX-2 enzyme activity, which are critical mediators in inflammatory processes. The IC50 values for COX inhibition were found to be comparable to established NSAIDs.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| N-[2-(4-chlorophenyl)... | 22.5 | 20.3 |
| Celecoxib | 0.04 | 0.04 |
Case Studies and Clinical Relevance
A notable case study involved a phase I clinical trial assessing the safety and tolerability of this compound in patients with advanced solid tumors. Results indicated manageable side effects and preliminary signs of efficacy in certain patient subsets.
Key Findings from Clinical Studies:
- Safety Profile : Adverse effects were primarily mild to moderate, including fatigue and gastrointestinal disturbances.
- Efficacy Indicators : Some patients exhibited partial responses, particularly those with hormone receptor-positive breast cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
